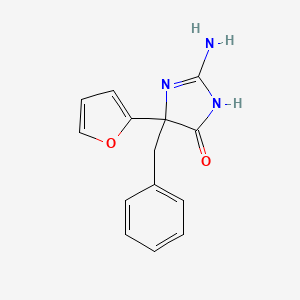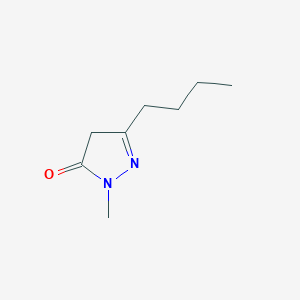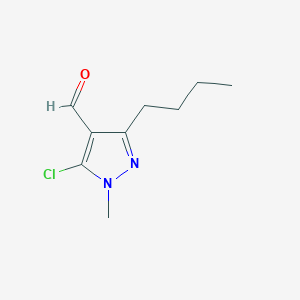
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (3-BFDHP) is a heterocyclic compound that has been widely studied for its potential applications in scientific research. It is a derivative of pyrazolone, which is a five-membered ring composed of two nitrogen atoms and three carbon atoms. 3-BFDHP has attracted the attention of researchers due to its unique structure and versatile properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are the focus of
Wissenschaftliche Forschungsanwendungen
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research. It has been used as a model compound in the study of various biochemical processes, such as enzyme kinetics, metabolic pathways, and drug metabolism. It has also been used to study the structure-activity relationships of various bioactive compounds. In addition, 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has been used to understand the mechanism of action of drugs and to develop new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is not fully understood. However, it is believed that its ability to interact with various enzymes and receptors is responsible for its biological activity. For example, 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has been shown to interact with the cytochrome P450 enzyme system, which is involved in the metabolism of drugs and other compounds. Additionally, 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has been shown to bind to the GABA-A receptor, which is responsible for the regulation of neuronal excitability.
Biochemical and Physiological Effects
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of a number of enzymes, including cytochrome P450 and acetylcholinesterase. It has also been shown to modulate the activity of various neurotransmitter systems, such as the GABA-A receptor. Additionally, 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has been shown to have a number of anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a useful compound for laboratory experiments due to its low cost and ease of synthesis. Additionally, its ability to interact with various enzymes and receptors makes it a valuable tool for studying biochemical and physiological processes. However, 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has some limitations, such as its low solubility in water and its potential to interact with other compounds.
Zukünftige Richtungen
There are a number of potential future directions for the study of 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. These include further research into its mechanism of action and its potential applications in drug development. Additionally, further research into its biochemical and physiological effects could lead to new insights into the regulation of various biological processes. Finally, further studies into its solubility and interactions with other compounds could lead to new ways to use 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one in laboratory experiments.
Synthesemethoden
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one can be synthesized through a variety of methods. One of the most common methods is a two-step process. First, 3-fluoro-4-methylbenzaldehyde is reacted with hydrazine hydrate in an acidic medium to form 3-fluoro-4-methyl-1-phenyl-1H-pyrazole. Then, 3-fluoro-4-methyl-1-phenyl-1H-pyrazole is reacted with butyl bromide in the presence of a base to form the desired product, 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.
Eigenschaften
IUPAC Name |
5-butyl-2-(3-fluorophenyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-2-3-6-11-9-13(17)16(15-11)12-7-4-5-10(14)8-12/h4-5,7-8H,2-3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRQFGBTKRLUNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345730.png)
![2-Amino-5-(4-chlorophenyl)-5-[(4-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345731.png)
![2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345738.png)



![2-Amino-5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345767.png)
![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345773.png)


![2-Amino-5-(thiophen-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345798.png)


